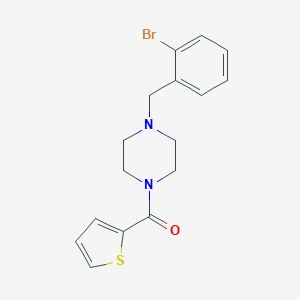
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTBP, is a chemical compound that has been extensively studied for its potential applications in the field of nuclear waste management. It is a chelating agent that has been shown to effectively extract and separate certain radioactive metals from solutions, making it a promising candidate for use in nuclear waste treatment processes.
作用機序
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chelating agent, which means that it forms coordination complexes with metal ions. In the case of radioactive metals, these complexes can be selectively formed, allowing for the separation and concentration of these metals from other components of a solution. The exact mechanism of action of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is still being studied, but it is believed to involve the formation of stable complexes with metal ions through the coordination of the sulfur and nitrogen atoms in the molecule.
Biochemical and Physiological Effects:
While 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in nuclear waste management, its biochemical and physiological effects on living organisms are not well understood. Limited studies have been conducted on the toxicity and biocompatibility of the compound, but more research is needed in this area before it can be considered for use in medical applications.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in nuclear waste treatment processes is its selectivity for certain radioactive metals. This allows for the separation and concentration of these metals from other components of a solution, making them easier to handle and dispose of safely. However, the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations. For example, the compound may not be effective for the extraction of all radioactive metals, and it may be less effective in solutions with high salt concentrations.
将来の方向性
There are several potential future directions for research on 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of focus is the study of the compound's toxicity and biocompatibility, which could lead to its use in medical applications. Additionally, there is ongoing research into the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in combination with other chelating agents to improve its selectivity and effectiveness in nuclear waste treatment processes.
合成法
The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that typically begins with the reaction of 2-bromobenzylamine with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to yield the final product, 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively, and several variations of the process have been developed to improve yield and purity.
科学的研究の応用
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the field of nuclear waste management. Its ability to selectively bind to certain radioactive metals, such as americium and plutonium, makes it a promising candidate for use in processes such as solvent extraction and ion exchange. These processes are used to separate and concentrate radioactive metals from nuclear waste streams, making them easier to handle and dispose of safely.
特性
製品名 |
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C16H17BrN2OS |
分子量 |
365.3 g/mol |
IUPAC名 |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
InChIキー |
JZEUUBLWQVETKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)








